molecular formula C7H6BrF2NS B2425189 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole CAS No. 1784996-04-8

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole

Cat. No.: B2425189
CAS No.: 1784996-04-8
M. Wt: 254.09
InChI Key: PKFYTXUBKKMDJW-UHFFFAOYSA-N
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Description

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that the compound may interact with specific receptors or proteins involved in energy transfer and conversion processes.

Mode of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This can introduce better electron affinity and further lower the band gap of the semiconducting materials .

Biochemical Pathways

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that they may play a role in energy conversion processes.

Result of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound may have significant effects on energy transfer and conversion processes at the molecular level.

Action Environment

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include hydro derivatives of the original compound.

Scientific Research Applications

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares a similar core structure but has two bromine atoms instead of one.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a similar difluoro substitution but differs in the overall structure and functional groups.

Uniqueness

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFYTXUBKKMDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1)(F)F)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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